5-(Trifluoromethyl)pyrimidine

描述

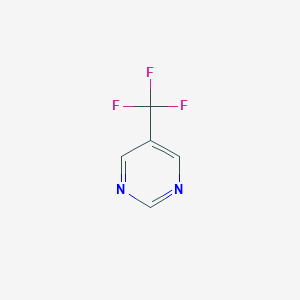

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2/c6-5(7,8)4-1-9-3-10-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCHRGFQWZMVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570845 | |

| Record name | 5-(Trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176214-12-3 | |

| Record name | 5-(Trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 176214-12-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Trifluoromethyl Pyrimidine and Its Derivatives

Strategies for Introducing the Trifluoromethyl Group

The direct introduction of a trifluoromethyl group onto a pre-existing pyrimidine (B1678525) ring is a primary strategy in the synthesis of 5-(trifluoromethyl)pyrimidine and its derivatives. This approach involves specialized reagents and reaction conditions to achieve the desired trifluoromethylation.

Trifluoromethylation Reagents and Techniques

A variety of reagents and techniques have been developed to facilitate the addition of a CF₃ group to aromatic and heteroaromatic rings. These methods can be broadly categorized by the nature of the trifluoromethylating species.

Trifluoroiodomethane (CF₃I) is a gaseous reagent that can be used for the direct trifluoromethylation of nucleosides. rsc.org For instance, the treatment of 2′,3′,5′-tri-O-acetyl-5-iodouridine and 3′,5′-di-O-acetyl-5-iododeoxyuridine with trifluoromethyl iodide and copper powder yields the corresponding 5-trifluoromethyluridine derivatives. rsc.org This method represents a direct pathway to trifluoromethylated pyrimidine nucleosides. However, the use of gaseous and costly reagents like CF₃I can present handling challenges. google.com

Trifluoromethyl copper (CuCF₃) reagents are effective for introducing the CF₃ group onto aromatic and heteroaromatic systems, including pyrimidines. wikipedia.orgias.ac.in These reagents can be generated in situ from various precursors. A common method involves the reaction of CF₃I with copper powder in a polar solvent. wikipedia.org CuCF₃ species can then participate in cross-coupling reactions with iodo- or bromo-substituted pyrimidines to yield the desired this compound derivatives. nih.govjst.go.jp The reactivity of these copper complexes can be influenced by the presence of ligands. ias.ac.in

| Reagent/Precursor | Substrate | Product | Notes |

| CF₃I / Copper Powder | 2′,3′,5′-tri-O-acetyl-5-iodouridine | 5-Trifluoromethyl-2′,3′,5′-tri-O-acetyluridine | Direct trifluoromethylation of a pyrimidine nucleoside. rsc.org |

| CuCF₃ (in situ) | Iodo- or bromopyrimidines | Trifluoromethylated pyrimidines | A common method for introducing the CF₃ group. nih.govjst.go.jp |

Chlorine/Fluorine Exchange Reactions

A well-established method for synthesizing trifluoromethylated pyrimidines involves a halogen exchange reaction. nih.govjst.go.jp This process typically starts with a chlorinated precursor, such as 2,4-dichloro-5-trichloromethyl-pyrimidine, which is then treated with a fluorinating agent to replace the chlorine atoms with fluorine. google.com

One specific example is the synthesis of 5-(trifluoromethyl)uracil (B1200052), which begins with the chlorination of thymine (B56734) to produce 2,4-dichloro-5-methyl-pyrimidine. google.com This intermediate is further chlorinated to yield 2,4-dichloro-5-trichloromethyl-pyrimidine. google.com Subsequent reaction with a fluorinating agent, such as antimony trifluoride with antimony pentachloride as a catalyst, results in the formation of 2,4-difluoro-5-trifluoromethyl-pyrimidine. google.com This dihalogenated intermediate can then be hydrolyzed to 5-(trifluoromethyl)uracil. google.com This multi-step process highlights the utility of halogen exchange in accessing trifluoromethylated pyrimidines. google.com

| Starting Material | Key Intermediate(s) | Final Product | Reagents |

| Thymine | 2,4-dichloro-5-methyl-pyrimidine, 2,4-dichloro-5-trichloromethyl-pyrimidine | 5-(Trifluoromethyl)uracil | POCl₃, Cl₂, SbF₃/SbCl₅, H₂O google.com |

Construction of Pyrimidine Ring from Trifluoromethyl-Containing Building Blocks

An alternative and widely used strategy is to construct the pyrimidine ring from smaller molecules that already contain the trifluoromethyl group. nih.govjst.go.jpresearchgate.net This approach avoids potential issues with the direct trifluoromethylation of a pre-formed pyrimidine ring, such as lack of regioselectivity. researchgate.net

Various trifluoromethyl-containing building blocks are employed in these syntheses. Key examples include ethyl 4,4,4-trifluoro-3-oxobutanoate, ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. smolecule.comijrar.com These building blocks typically undergo cyclocondensation reactions with amidines or other nitrogen-containing compounds to form the pyrimidine ring. ijrar.comorganic-chemistry.org

For instance, 6-(trifluoromethyl)pyrimidine derivatives can be synthesized by reacting ethyl 4,4,4-trifluoro-3-oxobutanoate with 1-(4-nitrophenyl) guanidine (B92328) sulphate. ijrar.com This initial condensation is followed by further chemical modifications to achieve the desired final product. ijrar.com Another example involves the reaction of trifluorinated 2-bromoenones with amidines, which proceeds through an aza-Michael addition, intramolecular cyclization, and subsequent elimination steps to yield trifluoromethylated pyrimidines. organic-chemistry.org

| Trifluoromethyl Building Block | Reaction Partner | Product Type |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 1-(4-nitrophenyl) guanidine sulphate | 6-(Trifluoromethyl)pyrimidin-4(3H)-one derivative ijrar.com |

| Trifluorinated 2-bromoenones | Amidines | Trifluoromethylated pyrimidines organic-chemistry.org |

| Ethyl trifluoroacetoacetate | Various reagents | Trifluoromethyl pyrimidine derivatives nih.gov |

Established Synthetic Routes to this compound and its Precursors

Several established routes provide access to this compound and its precursors. One notable method for producing 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786), a key intermediate, starts from uracil (B121893). google.com The process involves the trifluoromethylation of uracil using sodium trifluoromethanesulfinate (Langlois' reagent) and an organic peroxide in water. google.com The resulting 5-(trifluoromethyl)uracil is then chlorinated with phosphoryl chloride (POCl₃) to yield 2,4-dichloro-5-(trifluoromethyl)pyrimidine. google.com

Another synthetic pathway to a derivative, 5-bromo-2-(trifluoromethyl)pyrimidine, involves the reaction of a bromo-substituted precursor with a trifluoromethylating agent in the presence of a copper catalyst. chemicalbook.com

These established routes demonstrate the versatility of synthetic approaches, combining direct trifluoromethylation with subsequent functional group manipulations to access a range of this compound derivatives.

Synthesis via Trifluoromethyl Uracil Intermediates

One established route to this compound derivatives involves the use of 5-(trifluoromethyl)uracil as a key intermediate. google.compmarketresearch.com This approach leverages the known chemistry of uracils to build more complex pyrimidine structures. A common strategy begins with the chlorination of 5-(trifluoromethyl)uracil, often using phosphorus oxychloride (POCl₃), to yield 2,4-dichloro-5-(trifluoromethyl)pyrimidine. google.com This di-chloro derivative serves as a versatile precursor for further functionalization.

Another pathway to 5-(trifluoromethyl)uracil starts from thymine. google.com The process involves:

Mild chlorination of thymine to produce 2,4-dichloro-5-methyl-pyrimidine. google.com

Subsequent drastic chlorination to form 2,4-dichloro-5-trichloromethyl-pyrimidine. google.com

Reaction with a fluorinating agent to yield 2,4-fluorinated and/or -chlorinated 5-trifluoromethylpyrimidines. google.com

Hydrolysis of these intermediates to afford 5-(trifluoromethyl)uracil. google.com

Similarly, 5-iodouracil (B140508) can be converted to 2,4-dichloro-5-iodopyrimidine (B155428) through chlorination with phosphorus oxychloride. google.com This is followed by a trifluoromethylation reaction to give 2,4-dichloro-5-(trifluoromethyl)pyrimidine, which is then hydrolyzed to the final product. google.com

A different approach involves the catalytic trifluoromethylation of uracil itself using trifluoromethyl iodide (CF₃I) in the presence of iron(II) compounds, which provides a more direct route. researchgate.net

Chlorination and Hydrazinolysis Approaches

A two-step sequence involving chlorination followed by hydrazinolysis is a documented method for preparing specific derivatives of this compound.

The initial step involves the chlorination of a pyrimidinol precursor. For instance, 5-(trifluoromethyl)pyrimidin-2-ol (B1315602) can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom, yielding 2-chloro-5-(trifluoromethyl)pyrimidine (B1367454). The presence of an acid-binding agent, such as triethylamine, is often employed to neutralize the HCl byproduct generated during the reaction. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the pyrimidine ring, which facilitates this nucleophilic substitution.

| Starting Material | Reagent | Acid-Binding Agent | Product |

|---|---|---|---|

| 5-(Trifluoromethyl)pyrimidin-2-ol | Phosphorus oxychloride (POCl₃) | Triethylamine (TEA) | 2-Chloro-5-(trifluoromethyl)pyrimidine |

The resulting 2-chloro-5-(trifluoromethyl)pyrimidine is then subjected to hydrazinolysis. This reaction involves treating the chlorinated intermediate with hydrazine (B178648) hydrate. The highly nucleophilic hydrazine displaces the chlorine atom on the pyrimidine ring to form 2-hydrazinyl-5-(trifluoromethyl)pyrimidine. This nucleophilic aromatic substitution is a key step in creating precursors for more complex heterocyclic systems. The reaction is typically carried out under reflux conditions in a suitable solvent like isopropanol (B130326) or ethanol (B145695).

| Starting Material | Reagent | Solvent | Temperature | Time | Product |

|---|---|---|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyrimidine | Hydrazine hydrate | Isopropanol or Ethanol | Reflux (e.g., 80–85°C) | 8–20 hours | 2-Hydrazinyl-5-(trifluoromethyl)pyrimidine |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of this compound derivatives. researchgate.netx-mol.com These one-pot reactions offer several advantages, including operational simplicity, reduced reaction times, and the ability to generate molecular diversity from simple starting materials. nih.gov

A recently developed MCR strategy allows for the selective synthesis of 5-trifluoromethyl pyrimidine derivatives with yields of up to 80%. x-mol.com This method circumvents the selectivity issues often encountered with direct trifluoromethylation of the pyrimidine ring. researchgate.netx-mol.com The reaction has shown tolerance for a variety of functional groups and has been successfully scaled up, demonstrating its practical utility. x-mol.com While specific reactants for this MCR are detailed in the primary literature, the general approach involves combining at least three components in a single step to construct the pyrimidine core. nih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry increasingly emphasizes the development of more efficient and environmentally benign methods. The synthesis of this compound and its derivatives is no exception, with microwave-assisted synthesis and other green chemistry approaches gaining traction.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has been shown to significantly accelerate reaction times and improve yields for the preparation of trifluoromethyl-containing heterocycles. thieme-connect.comorientjchem.org This technique has been successfully applied to the synthesis of various fused pyrimidine derivatives. thieme-connect.comorientjchem.org For instance, the reaction of trifluoromethylated 1,3-dicarbonyls with aminoazoles under microwave irradiation can produce trifluoromethylated pyrazolo[1,5-a]pyrimidines and triazolopyrimidines in high yields (75–91%) and with very short reaction times (5 minutes). thieme-connect.com

Sustainable and Environmentally Benign Processes

The development of sustainable and environmentally friendly synthetic routes for this compound and its derivatives is a significant focus in modern chemistry, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. Key strategies include the use of aqueous media, recyclable solvents, solvent-free conditions, and energy-efficient technologies like ultrasound irradiation.

A notable environmentally benign process has been developed for the synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine, a key intermediate for pharmaceuticals. google.com This method involves a two-step process starting from uracil. The first step is the trifluoromethylation of uracil using sodium trifluoromethanesulfinate (CF₃SO₂Na) in water, which avoids the use of hazardous gaseous reagents like CF₃I. google.com The subsequent chlorination of the resulting 5-trifluoromethyluracil (5-TFU) with phosphoryl chloride (POCl₃) yields the final product. google.com This process is highlighted as a sustainable alternative to previous methods that suffered from limited accessibility and severe environmental drawbacks. google.com

One-pot, multi-component reactions represent another cornerstone of green chemistry. The synthesis of 5-(trifluoromethyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine derivatives has been achieved through a three-component reaction of aldehydes, 5-aminotetrazole, and a trifluoromethyl β-ketoester in an ionic liquid. tandfonline.com This method is praised for its operational simplicity, good yields, and the recyclability of the ionic liquid, presenting an eco-friendly approach. tandfonline.com Similarly, a green one-pot synthesis of pyrano[2,3-d]pyrimidines bearing a trifluoromethyl group has been reported using water as the solvent, which is environmentally benign and efficient. bohrium.com

Ultrasound-assisted synthesis has emerged as a powerful tool for promoting green chemical transformations. The synthesis of 2-(pyrazol-1-yl)pyrimidine derivatives, for example, is significantly accelerated and proceeds in higher yields under ultrasonic conditions compared to classical heating methods. scispace.com This reaction uses ethanol as an environmentally friendly solvent and avoids the need for extensive purification. scispace.com Furthermore, a sustainable and metal-free method for synthesizing CF₃-substituted benzo google.comx-mol.comimidazo[1,2-a]pyrimidine derivatives utilizes sonochemistry in a solvent-free, atom-economical cascade reaction, highlighting a simpler and greener approach. acs.org Microwave-assisted synthesis is another energy-efficient technique employed for the clean production of various pyrimidine derivatives, often in solvent-free conditions. tandfonline.com

Table 1: Comparison of Sustainable Synthesis Methods for this compound Derivatives

| Derivative Class | Starting Materials | Key Features | Solvent | Reference |

|---|---|---|---|---|

| 2,4-dichloro-5-(trifluoromethyl)pyrimidine | Uracil, CF₃SO₂Na, POCl₃ | Avoids hazardous gaseous reagents | Water | google.com |

| 5-(Trifluoromethyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidines | Aldehydes, 5-aminotetrazole, Ethyl 4,4,4-trifluoro-3-oxobutanoate | One-pot, recyclable solvent | Ionic Liquid | tandfonline.com |

| 2-(Pyrazol-1-yl)pyrimidine derivatives | 1-Carboxamidino-pyrazoles, 4-Methoxyvinyl-trifluoromethyl ketones | Ultrasound-assisted, faster reaction, high purity | Ethanol | scispace.com |

| CF₃-substituted benzo google.comx-mol.comimidazo[1,2-a]pyrimidines | CF₃-ynones, 2-Aminobenzimidazole (B67599) | Ultrasound, solvent- and metal-free, atom-economical | None | acs.org |

| Pyrano[2,3-d]pyrimidines | Aldehydes, Malononitrile, Barbituric acid | One-pot, multicomponent reaction | Water | bohrium.com |

Chemo- and Regioselective Synthesis

The control of chemo- and regioselectivity is paramount in the synthesis of complex molecules, and the preparation of this compound derivatives presents unique challenges and opportunities in this regard. Direct trifluoromethylation of the pyrimidine ring often leads to selectivity issues, which has spurred the development of highly selective alternative strategies. researchgate.netresearchgate.net

A highly effective and selective one-pot, multi-component reaction has been established for synthesizing 5-CF₃ pyrimidine derivatives, which circumvents the problems of direct trifluoromethylation. x-mol.comresearchgate.net This domino strategy involves a trifluoromethylation-cyclization pathway that provides exceptional selectivity and is notable for its very short reaction times. researchgate.net The method shows broad tolerance for various functional groups, consistently yielding the desired 5-substituted products in good yields. x-mol.comresearchgate.net

The regioselective synthesis of fused pyrimidine systems containing the 5-trifluoromethyl group has also been extensively studied. An efficient, one-pot, three-component condensation reaction of an aromatic aldehyde, a trifluoromethyl β-dicarbonyl compound, and 1,2,4-triazol-3-amine under solvent- and catalyst-free conditions yields 5-(trifluoromethyl)-4,5,6,7-tetrahydro- x-mol.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidines with high regio- and stereoselectivity. chemicalpapers.com The regioselectivity in the cyclocondensation of β-enamino diketones with 2-aminobenzimidazole is notably dependent on the nature of the electron-withdrawing group. When the group is trifluoromethyl (CF₃), the reaction exclusively forms the 1,4-regioisomer of benzo google.comx-mol.comimidazo[1,2-a]pyrimidines. researchgate.net This contrasts with a carboxyethyl group, which directs the reaction to the 1,2-regioisomer, demonstrating precise electronic control over the reaction outcome. researchgate.net

The use of ultrasound has also been shown to be beneficial in controlling regioselectivity. In the synthesis of pyrazolo[1,5-a]pyrimidines from enones and 5-aminopyrazoles, ultrasound irradiation can lead to the formation of a single regioisomer, whereas conventional heating methods may produce a mixture of isomers. semanticscholar.org This highlights the role of the energy source in directing the reaction pathway. A highly regioselective lithiation-substitution protocol has also been employed for the synthesis of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives, allowing for selective functionalization at the C-6 position. nih.gov

Table 2: Examples of Regioselective Syntheses of this compound Derivatives

| Target Compound Class | Reactants | Selectivity Type | Key Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| 5-CF₃ Pyrimidine derivatives | Enaminones, Amidines, Thio/seleno-benzenesulfonates | Site-selective | One-pot, catalyst-free | Forms C-N and C-S/Se bonds selectively | acs.org |

| 5-(Trifluoromethyl)-tetrahydro- x-mol.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidines | Aromatic aldehyde, Ethyl 4,4,4-trifluoro-3-oxobutanoate, 1,2,4-Triazol-3-amine | Regio- and stereoselective | Solvent- and catalyst-free, 90°C | One-pot three-component condensation | chemicalpapers.com |

| Benzo google.comx-mol.comimidazo[1,2-a]pyrimidines | β-Enamino diketone (with CF₃ group), 2-Aminobenzimidazole | Regioselective | Cyclocondensation | Exclusive formation of the 1,4-regioisomer | researchgate.net |

| Pyrazolo[1,5-a]pyrimidines | Enones, 5-Aminopyrazoles | Regioselective | Ultrasound irradiation | Formation of a single regioisomer | semanticscholar.org |

| 6-Substituted-2-amino-5-bromo-4(3H)-pyrimidinones | 2-Amino-5-bromo-4(3H)-pyrimidinone, Electrophiles | Regioselective | Lithiation-substitution protocol | Selective substitution at C-6 position | nih.gov |

Chemical Reactivity and Transformation of 5 Trifluoromethyl Pyrimidine

Reactivity of Carbonyl Groups in Fluoro Pyrimidine-4-ones

The reactivity of the carbonyl group in pyrimidin-4-one systems, particularly those bearing a strong electron-withdrawing group like trifluoromethyl, is a subject of significant interest in synthetic chemistry. The pyrimidin-4-one core can exist in tautomeric forms, primarily the keto (pyrimidin-4-one) and enol (pyrimidin-4-ol) forms. The presence of the trifluoromethyl group at the C5 position significantly influences the electronic properties of the pyrimidine (B1678525) ring, affecting the reactivity of the carbonyl group.

The carbonyl group (or its enolic hydroxyl equivalent) at the C4 position of the pyrimidine ring is a key site for chemical transformation. While it is part of a vinylogous amide system, which generally renders the carbonyl carbon less electrophilic compared to a simple ketone, its reactivity is modulated by substituents on the ring. The electron-withdrawing nature of the trifluoromethyl group can enhance the electrophilicity of the ring carbons, but the most synthetically valuable transformations often involve converting the C4-oxo/hydroxy group into a more versatile functional group, such as a halogen.

Detailed Research Findings:

A fundamental and widely utilized transformation of the carbonyl group in pyrimidin-4-ones is its conversion to a chloro group. This is typically not a direct reaction with the carbonyl but proceeds via the enol tautomer (a hydroxypyrimidine). Reagents like phosphorus oxychloride (POCl₃) are commonly employed for this chlorination. The resulting 4-chloropyrimidine (B154816) is a highly valuable intermediate, as the chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles. This two-step sequence—tautomerization followed by chlorination—is a principal manifestation of the "reactivity of the carbonyl group" in this heterocyclic system.

For example, the chlorination of pyrimidin-4,6-diols (the double-enol form of pyrimidine-4,6-diones) to the corresponding dichloropyrimidines is a standard procedure. google.com The reaction is often performed at elevated temperatures, and the use of additives like weak tertiary amine hydrochlorides (e.g., N,N-dimethylaniline hydrochloride) or quaternary ammonium (B1175870) chlorides can facilitate the reaction. google.com The resulting 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) is a key precursor for the synthesis of various biologically active molecules through selective nucleophilic substitution. google.com The chlorine at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position, a selectivity influenced by the electronic effects of the ring nitrogen atoms and the C5-trifluoromethyl group. google.com

The table below summarizes representative transformations involving the carbonyl functionality of pyrimidin-4-one precursors.

| Precursor | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2,5-Diamino-4,6-dihydroxypyrimidine | Phosphorus oxychloride (POCl₃), N-ethyl-N-methyl piperidinium (B107235) chloride | 2,5-Diamino-4,6-dichloropyrimidine | Chlorination of enol | google.com |

| 2-(Trichloromethyl)-pyrimidin-4-ol derivative | Phosphorus oxychloride (POCl₃) | 4-Chloro-2-(trichloromethyl)pyrimidine derivative | Chlorination of enol | researchgate.net |

| 5-(Trifluoromethyl)pyrimidin-4(3H)-one (hypothetical precursor) | Phosphorus oxychloride (POCl₃) | 4-Chloro-5-(trifluoromethyl)pyrimidine | Chlorination of enol | fluorochem.co.uk |

Beyond chlorination, the carbonyl group can direct other reactions. For instance, while β-ethoxyvinyl trifluoromethyl ketone is readily hydrolyzed, the analogous 5-trifluoroacetyl-3,4-dihydro-2H-pyran is stable even in concentrated acid, highlighting how embedding the vinyl ketone system into a six-membered ring reduces the reactivity of the carbonyl group toward hydrolysis. chim.it However, this same system can undergo 1,2-addition of strong nucleophiles like acetylides to the carbonyl group. chim.it This indicates that under specific conditions, direct nucleophilic attack on the carbonyl carbon is a viable reaction pathway, competing with or overriding other potential transformations.

Applications in Medicinal Chemistry and Drug Discovery

5-(Trifluoromethyl)pyrimidine as a Privileged Scaffold

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of a wide range of bioactive compounds. The this compound structure fits this description due to its ability to favorably interact with various enzymes and receptors, coupled with its capacity to improve the drug-like properties of a molecule.

The trifluoromethyl group is a key contributor to the desirable properties of the this compound scaffold. mdpi.com This group is known to increase the lipophilicity of a molecule, a critical factor for its ability to cross cell membranes and reach its biological target. mdpi.comnih.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, which imparts greater metabolic stability to the molecule. nih.gov This increased stability means the compound is less susceptible to degradation by metabolic enzymes, potentially leading to a longer duration of action in the body. nih.govrsc.org The electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity and stability of the entire molecule. smolecule.com

The enhanced lipophilicity and metabolic stability conferred by the trifluoromethyl group can lead to improved bioavailability of new compounds. mdpi.com This is a crucial aspect of drug design, as it determines the extent and rate at which the active drug ingredient is absorbed and becomes available at the site of action.

The this compound scaffold has been shown to interact effectively with a variety of biological targets, including enzymes and receptors. The nitrogen atoms within the pyrimidine (B1678525) ring can act as hydrogen bond acceptors, a common and critical interaction in drug-receptor binding. acs.org The trifluoromethyl group, while primarily known for its impact on lipophilicity, can also participate in non-covalent interactions, such as dipole-dipole and van der Waals forces, further strengthening the binding affinity of the compound to its target. acs.orgevitachem.com

Therapeutic Applications

The advantageous properties of the this compound scaffold have been leveraged in the development of various therapeutic agents, with a particular focus on anticancer drugs.

The this compound moiety is a recurring structural feature in a number of potent anticancer agents. nih.govresearchgate.net Its ability to enhance drug-like properties and interact with key oncogenic targets makes it a valuable building block in the design of new cancer therapies. nih.govumw.edu.pl Thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which incorporate this scaffold, have been investigated as potential anticancer drugs due to their role as purine (B94841) antagonists. nih.govmdpi.com

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. nih.govmdpi.com Its overexpression is observed in numerous types of cancer and is associated with tumor progression and metastasis. nih.govnih.gov Consequently, FAK has emerged as a significant target for the development of novel anticancer therapies. nih.gov

Several potent FAK inhibitors incorporate the this compound scaffold. The introduction of a strong electron-withdrawing group like trifluoromethyl has been shown to significantly increase the FAK-inhibitory activity of certain compounds. mdpi.com For instance, a derivative of 2,4-disubstituted-5-(trifluoromethyl)pyrimidine demonstrated the ability to block FAK at nanomolar concentrations. nih.gov

One notable example is the compound 2-[2-(2-methoxy-4-morpholin-4-yl-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-N-methyl-benzamide (MPAP). This small molecule inhibitor, which features the this compound core, exhibits potent kinase inhibition of FAK1 with an IC50 value of 4.8 nM. spandidos-publications.com The trifluoromethyl group on the pyrimidine moiety contributes to hydrophobic interactions with the gatekeeper residue Met499 of the kinase. spandidos-publications.com

| Compound | Target | IC50 | Cell Lines (Inhibition) |

| 2,4-disubstituted-5-(trifluoromethyl)pyrimidine derivative | FAK | 6 nM | U87-MG, A549 |

| MPAP | FAK1 | 4.8 nM | A549, H1299 |

Data sourced from multiple studies. nih.govspandidos-publications.com

In the quest for more effective cancer treatments, the development of dual inhibitors that target multiple oncogenic pathways simultaneously is a promising strategy. Human Epidermal Growth Factor Receptor 2 (HER-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two key tyrosine kinases involved in tumor growth, proliferation, and angiogenesis.

While direct examples of this compound-based dual HER-2/VEGFR-2 inhibitors are not extensively detailed in the provided context, the pyrimidine scaffold itself is a well-established core for VEGFR-2 inhibitors. nih.gov Pyrazolo[3,4-d]pyrimidine derivatives, for instance, have been reported as potent VEGFR-2 inhibitors. nih.gov Given the known benefits of the 5-trifluoromethyl substitution in enhancing kinase inhibitory activity, it is a logical and promising modification to explore in the design of dual HER-2/VEGFR-2 inhibitors. The development of such compounds would leverage the established role of the pyrimidine core in binding to the ATP-binding domain of kinases. nih.gov

Anticancer Agents

Inhibition of Cancer Pathways

The introduction of a trifluoromethyl group into the pyrimidine ring can enhance the ability of compounds to inhibit specific enzymes or interact with biological targets. ontosight.ai The epidermal growth factor receptor (EGFR) signaling pathway, which is vital for cell growth and proliferation, is often overactive in many types of cancer. nih.gov Consequently, EGFR has become a significant target for the development of anticancer drugs. nih.gov A series of novel 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as EGFR inhibitors. nih.gov

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is another critical regulator of cell proliferation, growth, and survival. acs.org Hyperactivation of the PI3K/mTOR pathway is a common occurrence in tumor cells. acs.org The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated biochemical cascades in various cancers, modulating crucial processes like the cell cycle, survival, and metabolism. nih.gov

Cytotoxicity against Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a range of human cancer cell lines.

A novel series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines were synthesized and evaluated for their in vitro cytotoxicity. nih.gov Four of these compounds were selected by the National Cancer Institute (NCI) for further testing against a panel of approximately 60 human cancer cell lines. nih.gov One compound, in particular, showed significant growth inhibition against various cancer cell types, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, renal cancer, and breast cancer. nih.gov

Another study reported the synthesis of seventeen diversely substituted pyrazolo[1,5-a]pyrimidines, which were screened against two breast cancer cell lines (MCF-7 and BT474) and two leukemia cell lines (NALM-6 and SB-ALL). researchgate.net The compound 2-amino-5-(4-bromophenyl)-3-(4-methoxyphenylazo)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine was identified as the most effective against all four cancer cell lines, with cell survival rates between 49% and 65%. researchgate.net

Furthermore, a new series of 5-trifluoromethylpyrimidine derivatives were designed as EGFR inhibitors and tested against A549, MCF-7, and PC-3 tumor cells. tandfonline.com Most of these compounds exhibited excellent antitumor activities. tandfonline.com Specifically, compound 9u showed IC50 values of 0.35 μM, 3.24 μM, and 5.12 μM against A549, MCF-7, and PC-3 cells, respectively. tandfonline.com

A series of novel thiophene-pyrimidine derivatives were also synthesized and tested for their anti-proliferative activity against several cancer cell lines with high EGFR expression. researchgate.net The majority of these compounds showed excellent activity against one or more cancer cell lines. researchgate.net

The table below summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 2b | IGROV1 (Ovarian) | Growth % -5.14 | mdpi.com |

| 3b | A375 (Melanoma) | GI50 0.16 µM | nih.gov |

| 4b | DU145 (Prostate) | GI50 0.16 µM | nih.gov |

| 2-amino-5-(4-bromophenyl)-3-(4-methoxyphenylazo)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | MCF-7, BT474, NALM-6, SB-ALL | 49-65% cell survival | researchgate.net |

| 9u | A549 (Lung) | 0.35 µM | tandfonline.com |

| 9u | MCF-7 (Breast) | 3.24 µM | tandfonline.com |

| 9u | PC-3 (Prostate) | 5.12 µM | tandfonline.com |

| 17v | H1975 (Lung) | 2.27 µM | researchgate.net |

| A12 | HCT116 (Colon) | 3.24 µM | researchgate.net |

| A12 | A549 (Lung) | 7.10 µM | researchgate.net |

| A12 | MCF-7 (Breast) | 7.39 µM | researchgate.net |

Modulation of PI3K/AKT Pathway

The PI3K/Akt signaling pathway is a key regulator of cell growth, proliferation, and survival. acs.org Its hyperactivation is a frequent event in cancer. acs.org The pathway is initiated by the activation of PI3K, which then produces PtdIns(3,4,5)P3, a docking site for protein kinase B (PKB/Akt) and 3-phosphoinositide-dependent protein kinase 1 (PDK1). acs.org This activation can be triggered by various factors, including mutations in cell surface receptors or the loss of tumor suppressor phosphatases like PTEN. acs.orgacs.org

Several this compound derivatives have been developed as inhibitors of the PI3K/mTOR pathway. acs.org For instance, PQR309 (bimiralisib) is a potent pan-class I PI3K inhibitor that also targets mTOR kinase. acs.org Another compound, PQR514, which bears a difluoromethyl-pyrimidine moiety, is a follow-up to PQR309 and shows improved potency in both in vitro and cellular assays. acs.org

In a study on dimorpholinoquinazoline-based inhibitors, compound 7c was found to inhibit the phosphorylation of Akt, mTOR, and S6K at concentrations of 125–250 nM. nih.gov This inhibition of downstream effectors of the PI3K/Akt/mTOR pathway highlights the potential of these compounds in cancer therapy. nih.gov

Antiviral Agents

The structural motif of this compound is also prevalent in the design of antiviral agents, demonstrating activity against a variety of viruses.

Inhibition of Viral Replication

The emergence of RNA viruses has underscored the need for effective antiviral agents that can block viral replication. mdpi.com Nucleoside analogs, which mimic natural nucleotides, are a promising class of antivirals that target viral polymerases. mdpi.comresearchgate.net The incorporation of a trifluoromethyl group can enhance a compound's ability to inhibit these crucial enzymes. ontosight.ai

Trifluorothymidine (TFT), a 5-trifluoromethylpyrimidine derivative, has shown antiviral activity against mouse cytomegalovirus (MCMV) and human cytomegalovirus (HCMV). nih.gov The concentration of TFT required to reduce the virus yield by 50% (ID50) was 0.22 µM for MCMV and 0.012 µM for HCMV. nih.gov The antiviral activity of TFT against MCMV is dependent on host cell thymidine (B127349) kinase. nih.gov

However, not all this compound acyclic nucleosides show broad antiviral activity. A study on 1-[(2-hydroxyethoxy)methyl]pyrimidines, including the 5-(trifluoromethyl) analog, found little to no activity against herpes simplex virus type 1 and other DNA and RNA viruses. nih.gov

Targeting Viral Polymerases or Proteases

Small molecules that target viral polymerases are a cornerstone of antiviral therapy. nih.gov These inhibitors can be classified as nucleoside/nucleotide inhibitors (NIs) or non-nucleoside inhibitors (NNIs). nih.gov NIs compete with natural nucleotides for the polymerase's active site, leading to chain termination. nih.gov NNIs, on the other hand, bind to allosteric sites on the polymerase, inducing conformational changes that inhibit its function. nih.gov

Several this compound nucleoside analogues have been synthesized and evaluated for their antiviral activity. nih.gov Two such derivatives showed significant activity against herpes simplex virus type 1 (HSV-1) with ED50 values of 7 and 5 µM, respectively. nih.gov

The RNA-dependent RNA polymerase (RdRp) is a key target for antiviral drugs against RNA viruses. researchgate.net Derivatives of dasabuvir, efavirenz, and tipranavir (B1684565) have been designed as potential inhibitors of the Zika virus RdRp and methyltransferase. acs.org These compounds are thought to interact with amino acid residues in the priming loop of the virus's RdRp. acs.org

Activity against Tobacco Mosaic Virus (TMV)

Plant viral diseases, such as that caused by the Tobacco Mosaic Virus (TMV), pose a significant threat to agriculture. plos.org A series of trifluoromethyl pyrimidine derivatives were designed and synthesized, with some showing higher antiviral and antifungal activities than commercial agents. researchgate.net

In one study, the curative activity of compound 5j and the protection activity of compound 5m against TMV had EC50 values of 126.4 and 103.4 µg/mL, respectively, which were lower than that of the commercial agent ningnanmycin. researchgate.net Further experiments showed a good interaction between compound 5m and the TMV coat protein (TMV-CP). researchgate.net

Another study on chalcone (B49325) derivatives containing trifluoromethyl pyrimidine found that several compounds displayed better antiviral activities against TMV than ningnanmycin. researchgate.net The EC50 values for the curative activities of compounds T1, T7, T9, and T19 were 219.2, 228.2, 279.9, and 234.9 μg/mL, respectively, compared to 320.1 μg/mL for ningnanmycin. researchgate.net

Anti-inflammatory Agents

Derivatives of this compound have been investigated for their potential as anti-inflammatory agents, targeting key components of the inflammatory cascade.

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are primary targets for anti-inflammatory drugs. The incorporation of a trifluoromethyl group into a pyrimidine or related heterocyclic structure has been a strategy in the design of selective COX-2 inhibitors. nih.govrsc.orgacs.org This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform. acs.org

Research has shown that trifluoromethyl-substituted pyrimidine derivatives can exhibit significant COX-2 inhibitory potency. rsc.org For instance, a series of 1-(4,6-dimethylpyrimidin-2-yl)-3-trifluoromethylpyrazoles were found to be effective anti-inflammatory agents, with their activity rationalized through docking studies showing their ability to bind to the COX-2 active site. nih.gov While some compounds exhibited significant anti-inflammatory activity ranging from 47-76% compared to indomethacin (B1671933) (78%), the 3-trifluoromethylpyrazoles were the most effective, with activity between 62-76%. nih.gov The trifluoromethyl group is often essential for COX-2 activity, potentially acting as a hydrogen bond acceptor with key amino acid residues like arginine-120 in the enzyme's active site. acs.org In one study, a series of pyrimidine-5-carbonitriles were synthesized, and compound 5d , which includes a 4-(trifluoromethyl)benzene-1-sulfonyl chloride moiety, displayed potent COX-2 inhibition with an IC₅₀ value of 0.16 ± 0.01 µM, comparable to the reference drug Celecoxib (IC₅₀ 0.17 ± 0.01 µM). mdpi.com

Table 1: COX-2 Inhibition by Selected Pyrimidine Derivatives

| Compound | Structure Description | COX-2 IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 5d | Pyrimidine-5-carbonitrile with a 4-(trifluoromethyl)benzene sulfonamide moiety | 0.16 ± 0.01 | mdpi.com |

| Celecoxib | Reference Drug | 0.17 ± 0.01 | mdpi.com |

| Compound 94 | Trifluoromethyl-substituted pyrimidine derivative | 0.007 | rsc.org |

Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator of inflammation, produced by the action of COX enzymes. rsc.org The inhibition of PGE2 production is a primary mechanism of action for many anti-inflammatory drugs. rsc.orgepo.org Pyrimidine derivatives have been shown to be potent inhibitors of PGE2 production. rsc.org Studies indicate that the structural features of these pyrimidine compounds, such as the substituents at the C-5 position, can significantly influence their inhibitory activity against PGE2 generation. rsc.org A promising strategy to achieve anti-inflammatory effects is to specifically inhibit the terminal synthase involved in PGE2 biosynthesis, microsomal prostaglandin E2 synthase-1 (mPGES-1), which is upregulated during inflammation. frontiersin.org Research into polysubstituted pyrimidines has identified compounds that potently inhibit the production of PGE2 from COX enzymes, with IC₅₀ values in the low nanomolar range, demonstrating their potential as effective anti-inflammatory agents. rsc.org

The transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are crucial regulators of gene expression for many pro-inflammatory proteins, including cytokines. nih.govacs.org Inhibiting the activation of both NF-κB and AP-1 is an attractive strategy for developing novel anti-inflammatory drugs. nih.govacs.org

Several pyrimidine derivatives containing a trifluoromethyl group have been identified as potent dual inhibitors of NF-κB and AP-1 mediated transcriptional activation. nih.govnih.gov A notable example is N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide (also known as SP100030), which was identified through high-throughput screening and shown to block the production of interleukins IL-2 and IL-8 in T-cells. nih.govmerckmillipore.com Structure-activity relationship (SAR) studies on this compound revealed that the trifluoromethyl group at the 4-position of the pyrimidine ring could be replaced with other groups like methyl or ethyl without a substantial loss of activity. acs.orgnih.gov However, the carboxamide group at the 5-position was found to be critical for the compound's inhibitory function. acs.orgnih.gov Another compound, ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate , was also synthesized and tested as an inhibitor of AP-1 and NF-κB transcriptional activation. nih.govresearchgate.net

Table 2: Inhibition of NF-κB and AP-1 by Trifluoromethyl-Pyrimidine Derivatives

| Compound | Target | IC₅₀ | Cell Line | Reference |

|---|---|---|---|---|

| SP100030 | AP-1 & NF-κB mediated transcription | 50 nM | Jurkat T cells | merckmillipore.com |

| Compound 130 | AP-1 & NF-κB facilitated transcription | 2 µM | Jurkat T cells | rsc.org |

| Compound 131 | AP-1 & NF-κB facilitated transcription | 0.3 µM | Jurkat T cells | rsc.org |

Antifungal Agents

The this compound moiety is a constituent of novel fungicides developed to combat plant fungal diseases, which pose a significant threat to agriculture. nih.govnih.gov Research has focused on synthesizing pyrimidine derivatives containing this group to address the growing problem of fungicide resistance. frontiersin.org

A series of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety were designed and evaluated for their antifungal properties against a range of plant pathogens. nih.govfrontiersin.org Several of these compounds demonstrated excellent in vitro antifungal activity. For example, compounds 5b , 5j , and 5l showed high inhibition rates of 96.76%, 96.84%, and 100%, respectively, against Botrytis cinerea (B. cinerea), which were comparable or superior to the commercial fungicide tebuconazole. nih.govfrontiersin.org Similarly, compound 5o exhibited outstanding activity against Phomopsis sp., with an EC₅₀ value of 10.5 μg/ml, significantly better than pyrimethanil (B132214) (32.1 μg/ml). nih.govresearchgate.net Another study on pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety also reported broad-spectrum fungicidal activity against Pseudoperonospora cubensis. bohrium.comacs.org

Table 3: In Vitro Antifungal Activity of Selected this compound Derivatives

| Compound | Target Fungus | Concentration | Inhibition Rate (%) / EC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| 5b | B. cinerea | 50 µg/mL | 96.76% | nih.govfrontiersin.org |

| 5j | B. cinerea | 50 µg/mL | 96.84% | nih.govfrontiersin.org |

| 5l | B. cinerea | 50 µg/mL | 100% | nih.govfrontiersin.org |

| 5v | S. sclerotiorum | 50 µg/mL | 82.73% | nih.govfrontiersin.org |

| 5o | Phomopsis sp. | - | EC₅₀: 10.5 | nih.govresearchgate.net |

| U7 | P. cubensis | - | EC₅₀: 24.94 ± 2.13 | bohrium.comacs.org |

| U8 | P. cubensis | - | EC₅₀: 30.79 ± 2.21 | bohrium.comacs.org |

| Tebuconazole | B. cinerea | 50 µg/mL | 96.45% | nih.govfrontiersin.org |

| Pyrimethanil | Phomopsis sp. | - | EC₅₀: 32.1 | nih.gov |

Insecticidal Agents

In addition to their antifungal properties, derivatives of this compound have been explored for their insecticidal activity. The trifluoromethyl group is a common feature in modern pesticides, contributing to their efficacy. researchoutreach.orgjst.go.jp

Studies on trifluoromethyl pyrimidine derivatives containing an amide moiety showed that these compounds possess moderate insecticidal activities against agricultural pests such as Spodoptera frugiperda and Mythimna separata. nih.govfrontiersin.org At a concentration of 500 μg/ml, the mortality rates for these compounds ranged from 13.3% to 90.0% against S. frugiperda and 16.7% to 86.7% against M. separata. nih.gov Notably, compound 5w demonstrated the highest insecticidal activity within this series, with mortality rates of 90.0% against S. frugiperda and 86.7% against M. separata. nih.gov In a separate study, pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety, such as compounds U7 and U8 , also exhibited broad-spectrum insecticidal activity. bohrium.comacs.org The LC₅₀ values for U7 and U8 against M. separata were 3.57 ± 0.42 mg/L and 4.22 ± 0.47 mg/L, respectively. bohrium.comacs.org

Table 4: Insecticidal Activity of Selected this compound Derivatives

| Compound | Target Insect | Concentration / Metric | Mortality Rate (%) / LC₅₀ (mg/L) | Reference |

|---|---|---|---|---|

| 5w | S. frugiperda | 500 µg/mL | 90.0% | nih.gov |

| 5w | M. separata | 500 µg/mL | 86.7% | nih.gov |

| 5o | S. frugiperda | 500 µg/mL | 80.0% | nih.gov |

| 5t | S. frugiperda | 500 µg/mL | 83.3% | nih.gov |

| U7 | M. separata | LC₅₀ | 3.57 ± 0.42 | bohrium.comacs.org |

| U8 | M. separata | LC₅₀ | 4.22 ± 0.47 | bohrium.comacs.org |

Other Potential Applications (e.g., Anti-HIV, Anti-Parkinson's)

The versatility of the pyrimidine scaffold, particularly when substituted with a trifluoromethyl group, extends to other therapeutic areas, including antiviral and neurodegenerative diseases. nih.govjchr.org

Anti-HIV Activity: Pyrimidine derivatives are established as important agents in antiviral therapy, with some acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). jchr.orgmdpi.com The trifluoromethyl group has been incorporated into pyrimidine structures to develop new anti-HIV agents. nih.gov For example, pyrimidine thioethers have been identified as a novel class of HIV-1 reverse transcriptase inhibitors. acs.org In the development of HIV-1 entry inhibitors targeting the gp120 protein, replacing a phenyl ring with a pyridine (B92270) ring in the lead compound was a strategy to optimize properties, leading to the synthesis of novel analogues for evaluation. nih.gov

Anti-Parkinson's Activity: A significant area of research is the development of inhibitors for Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target for a potential disease-modifying therapy for Parkinson's disease. newdrugapprovals.orggoogle.com Several compounds containing the this compound moiety have been designed as LRRK2 inhibitors. mdpi.comnewdrugapprovals.org A prominent example is 2-methyl-2-(3-methyl-4-((4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)propanenitrile , which has been investigated in preclinical and Phase I clinical trials for Parkinson's disease. newdrugapprovals.org The synthesis of this and related LRRK2 inhibitors often involves the use of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) as a key intermediate. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies have been crucial in optimizing potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Patterns and Electronic Effects

The biological activity of pyrimidine derivatives can be significantly altered by the nature and position of various substituents on the pyrimidine ring. rsc.org The trifluoromethyl (-CF3) group at the 5-position is a powerful electron-withdrawing group, a property that significantly influences the electronic character of the pyrimidine ring. smolecule.comnih.gov This strong inductive effect enhances the electrophilicity at certain positions, which can modulate the molecule's reactivity and interactions with biological targets. smolecule.comnih.gov

SAR studies on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, an inhibitor of NF-kappaB and AP-1 transcription factors, revealed critical insights into the role of substituents. nih.gov Researchers found that the carboxamide group at the 5-position is essential for activity; moving it to the 6-position resulted in a loss of function. nih.gov In contrast, the trifluoromethyl group at the 4-position was more tolerant to modifications. It could be replaced with smaller alkyl groups like methyl or ethyl, or even with chlorine or a phenyl group, without a significant loss of inhibitory activity. nih.gov At the 2-position, substitutions were generally detrimental to activity, with the notable exception of replacing chlorine with fluorine, which yielded a compound with comparable potency. nih.gov

In a different series of compounds based on a 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine scaffold, SAR studies highlighted the impact of substituents on anticancer activity. It was observed that introducing a chlorine atom at the 7-position of the thiazolo[4,5-d]pyrimidine structure led to an increase in activity compared to the corresponding 7-oxo derivatives. mdpi.com

| Position on Pyrimidine Ring | Original Group | Modification | Impact on Activity |

|---|---|---|---|

| 2-position | -Cl | -F | Comparable activity |

| 2-position | -Cl | Other substitutions | Loss of activity |

| 4-position | -CF3 | -CH3, -C2H5, -Cl, Phenyl | No substantial loss of activity |

| 5-position | -CONH- | Moved to 6-position | Loss of activity (critical for function) |

Role of Fluorine Atoms in Binding Affinity

The trifluoromethyl group is a key feature in many pharmacologically active molecules, and its fluorine atoms play a multifaceted role in enhancing binding affinity. The -CF3 group is highly lipophilic and electronegative, which can improve a compound's interaction with biological targets. mdpi.com

One significant contribution of fluorine to binding affinity is through the hydrophobic effect. In a study on triazolopyrimidine inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), it was found that the improved binding affinity of analogues with fluorocarbons was entropically driven. acs.org This suggests that the increased affinity results from favorable hydrophobic interactions between the fluorinated parts of the ligand and apolar pockets of the enzyme. acs.org

Furthermore, fluorine atoms can participate in specific, high-energy, non-covalent interactions with protein backbones. nih.govacs.org Studies on menin-MLL inhibitors revealed that trifluoromethyl groups can form short-distance, multipolar interactions with the backbone carbonyls of the protein (C–F···C=O). nih.govacs.org The rational design of these orthogonal multipolar interactions can significantly enhance ligand binding affinity, with observations of a 5- to 10-fold improvement in the activity of menin-MLL inhibitors. nih.gov Statistical analysis of large compound datasets has shown that while replacing a methyl (-CH3) group with a trifluoromethyl (-CF3) group does not guarantee improved bioactivity, a notable percentage of such substitutions (9.19%) can increase biological activity by at least an order of magnitude. researchgate.net This significant gain in energy is often driven by favorable changes in electrostatic energy or solvation free energy. researchgate.net

| Interaction Type | Driving Force | Effect on Binding | Source |

|---|---|---|---|

| Hydrophobic Interactions | Entropic (ΔS) | Increased binding affinity | acs.org |

| Multipolar Interactions (C–F···C=O) | Enthalpic | Significant improvement in inhibitory activity | nih.govacs.org |

| Overall Effect of -CH3 to -CF3 Substitution | Electrostatic / Solvation Free Energy | Potential for >10-fold activity increase | researchgate.net |

Molecular Docking Studies and Enzyme-Ligand Interactions

Molecular docking simulations are a powerful computational tool used to predict the binding orientation and affinity of a ligand to its target protein. These studies provide valuable insights into the specific interactions that stabilize the ligand-enzyme complex, guiding the rational design of more potent inhibitors.

For derivatives of this compound, docking studies have elucidated key interactions. In a study of pyrido[2,3-d]pyrimidine (B1209978) derivatives as dual VEGFR-2/HER-2 inhibitors, the trifluoromethyl group of one compound was shown to form crucial hydrogen bonds with the amino acid residues Glu770, Ile767, and Ala771 within the HER-2 enzyme's binding site. mdpi.com Similarly, docking simulations of novel trifluoromethyl pyrimidine derivatives as potential succinate (B1194679) dehydrogenase (SDH) inhibitors revealed hydrogen bonding interactions with key residues such as GLN-150, ASP-153, and LYS-151, explaining the probable mechanism of action. researchgate.net Another study on different SDH inhibitors also identified hydrogen bonds with SER-17, SER-39, and ARG-43. nih.gov

Docking studies have also been instrumental in understanding improvements in drug candidates. In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a compound featuring a hydroxymethyl group at the C-5 position of the pyrimidine core was analyzed. nih.gov Molecular docking revealed that this modification allowed for the formation of a new hydrogen bond with the residue E138, resulting in a more stable conformation within the enzyme's binding pocket compared to the parent compound. nih.gov In the case of PI3K inhibitors, a crystal structure confirmed that a morpholine (B109124) substituent forms a critical hydrogen bridge with the backbone amide of Val882, an interaction that is key to its inhibitory activity. acs.org

| Compound Series | Target Enzyme | Interacting Residues for -CF3 or Other Key Groups | Source |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | HER-2 | Glu770, Ile767, Ala771 (H-bonds with -CF3 group) | mdpi.com |

| Oxadiazole Thioether Pyrimidines | Succinate Dehydrogenase (SDH) | GLN-150, ASP-153, LYS-151 (H-bonds) | researchgate.net |

| Ferulic Acid Derivatives | Succinate Dehydrogenase (SDH) | SER-17, SER-39, ARG-43 (H-bonds) | nih.gov |

| Diarylpyrimidines (NNRTIs) | HIV-1 Reverse Transcriptase | E138 (H-bond with C5-hydroxymethyl group) | nih.gov |

| Dimorpholino-triazines | PI3Kγ | Val882 (H-bond with morpholine group) | acs.org |

Pharmacokinetic Considerations

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critical to its success as a therapeutic agent. The inclusion of a this compound moiety can significantly influence these properties.

The trifluoromethyl group is known to enhance metabolic stability. researchgate.net The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic degradation, particularly oxidative metabolism. mdpi.com This increased stability can lead to a longer half-life in the body. nih.gov This was demonstrated in a series of diarylpyrimidine NNRTIs, where the introduction of a hydroxymethyl side chain to the C-5 position of the pyrimidine core dramatically improved metabolic stability. The half-life in human liver microsomes increased from 96 minutes for the parent compound to 2754 minutes for the optimized analogue. nih.gov

The lipophilicity imparted by the -CF3 group can also affect drug absorption and distribution. mdpi.comresearchgate.net Enhanced lipophilicity can improve a molecule's ability to cross cell membranes, which is crucial for oral absorption and distribution to target tissues, including crossing the blood-brain barrier. acs.org For instance, the PI3K/mTOR inhibitor PQR309, which contains a 4-(trifluoromethyl)pyridin-2-amine moiety, was found to be orally available and capable of penetrating the blood-brain barrier, displaying favorable pharmacokinetic parameters in multiple species. acs.org However, extensive SAR studies are often required to balance potency with good oral bioavailability, as seen in studies that use Caco-2 cell permeability assays to predict gastrointestinal absorption. nih.gov

Furthermore, prodrug strategies have been employed to optimize the pharmacokinetic properties of trifluoromethylpyrimidine-containing compounds. One such example is FTC-092, a derivative of 5-trifluoromethyl-2'-deoxyuridine (CF3dUrd). nih.gov When administered orally, FTC-092 is absorbed and then gradually biotransformed, releasing the active CF3dUrd over an extended period. nih.gov This approach maintains high plasma levels of the active drug for a longer duration compared to administering CF3dUrd directly. nih.gov

| Compound | Modification at C5-position | Half-life (t1/2) in Human Liver Microsomes (min) |

|---|---|---|

| Parent Compound (5) | -CH3 | 96 |

| Optimized Analogue (9g) | -CH2OH | 2754 |

Computational and Theoretical Studies

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. For 5-(Trifluoromethyl)pyrimidine, the presence of a highly electronegative trifluoromethyl (-CF3) group and two nitrogen atoms within the aromatic pyrimidine (B1678525) ring creates a unique electronic landscape that dictates its reactivity and interaction with other molecules.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, explaining chemical reactivity and the outcomes of chemical reactions. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

For pyrimidine derivatives, computational studies using Density Functional Theory (DFT) are frequently employed to calculate these orbital energies. physchemres.orgscirp.org The introduction of a potent electron-withdrawing group like trifluoromethyl at the C5 position is expected to have a profound impact on the electronic properties of the pyrimidine core. Specifically, the -CF3 group significantly lowers the energy levels of both the HOMO and LUMO compared to the unsubstituted pyrimidine. This general stabilization of the frontier orbitals makes the molecule less likely to donate electrons (lower HOMO) and more prone to accept them (lower LUMO).

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov The precise distribution of these orbitals is also crucial. In derivatives of this compound designed as inhibitors, the HOMO is often localized on electron-rich parts of the molecule (e.g., an aniline (B41778) substituent), while the LUMO is centered on the electron-deficient pyrimidine ring, facilitating intramolecular charge transfer, which can be important for the molecule's optical and electronic properties.

| Property | Expected Influence of the 5-(Trifluoromethyl) Group | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Lowered (more negative) | Reduced electron-donating ability (less nucleophilic) |

| LUMO Energy | Lowered (more negative) | Enhanced electron-accepting ability (more electrophilic) |

| HOMO-LUMO Gap (ΔE) | Generally modified, affecting stability | Influences kinetic stability and overall reactivity |

The distribution of electrons within the this compound molecule is highly polarized. This can be visualized using Molecular Electrostatic Potential (MEP) maps, which are valuable guides for predicting the reactive sites of a molecule toward charged reactants. uni-muenchen.detandfonline.com On an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. uni-muenchen.de

In this compound, the following features are predicted:

Negative Potential: The two nitrogen atoms of the pyrimidine ring are sites of high electron density due to their lone pairs. These regions represent the most likely sites for protonation and interaction with electrophiles or hydrogen bond donors.

Positive Potential: The trifluoromethyl group, with its three highly electronegative fluorine atoms, strongly withdraws electron density from the pyrimidine ring. This effect, combined with the inherent electron-deficient nature of the pyrimidine ring, creates a significant region of positive electrostatic potential on the ring, particularly on the carbon atoms. This makes the pyrimidine ring highly susceptible to nucleophilic aromatic substitution reactions.

This distinct electronic distribution is a key factor in the chemical synthesis and biological interactions of its derivatives. For example, the electron-deficient nature of the pyrimidine ring is often exploited in the synthesis of kinase inhibitors, where a nucleophilic amine from a side chain is reacted with a halogenated precursor like 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786). nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling, particularly docking simulations, has become an indispensable tool in the rational design of drugs based on the this compound scaffold. These computational techniques are used to predict how a molecule (ligand) will bind to the active site of a biological target, such as an enzyme or receptor.

Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy. nih.govfigshare.comnih.gov Molecular docking simulations are routinely performed to understand how these compounds fit into the ATP-binding pocket of the kinase.

These simulations predict the specific orientation (pose) of the inhibitor and the key intermolecular interactions that stabilize the protein-ligand complex. For this compound-based EGFR inhibitors, docking studies consistently reveal a common binding pattern:

Hinge Binding: The pyrimidine core acts as a scaffold that mimics the adenine (B156593) ring of ATP. One of the pyrimidine nitrogen atoms typically forms a crucial hydrogen bond with the backbone amide of a key methionine residue (Met793 in EGFR) in the hinge region of the kinase. nih.gov

Hydrophobic Interactions: The trifluoromethyl group at the C5 position often extends into a hydrophobic pocket within the active site, forming favorable van der Waals interactions that enhance binding affinity.

Side Chain Interactions: Various substituents attached at the C2 and C4 positions of the pyrimidine ring are designed to form additional hydrogen bonds and hydrophobic interactions with other residues in the active site, thereby increasing both potency and selectivity. nih.govnih.gov

The predicted binding affinity is often quantified by a "docking score," which is a numerical value that estimates the strength of the interaction. Lower (more negative) scores generally indicate a more favorable binding interaction. These scores help researchers prioritize which compounds to synthesize and test experimentally.

| Compound Class | Target Protein | Key Predicted Interactions | Reference |

|---|---|---|---|

| This compound Derivatives | EGFR Kinase | H-bond with hinge residue (Met793), hydrophobic interactions with the -CF3 group. | nih.govnih.gov |

| Pyrazolopyrimidine Derivatives | Janus Kinase 3 (JAK3) | Covalent interaction with Cys909, engagement with the kinase active site. | nih.govnih.gov |

Computational studies are central to the rational design of novel this compound derivatives with improved pharmacological profiles. nih.govresearchgate.netsciencepublishinggroup.com The process is iterative, combining computational prediction with chemical synthesis and biological evaluation.

The design process typically begins with a known inhibitor or a scaffold like this compound. Molecular modeling is then used to:

Identify Key Pharmacophores: Docking studies help identify the essential structural features required for binding to the target.

Explore Structure-Activity Relationships (SAR): By computationally modeling a series of related compounds, researchers can predict how changes to the molecular structure will affect binding affinity. For instance, simulations can show that adding a specific functional group at a certain position could create a new hydrogen bond, thereby increasing potency. figshare.com

Optimize for Selectivity: Many kinases share similarities in their ATP-binding sites. Molecular modeling can help in designing derivatives that exploit subtle differences between the target kinase and other related kinases, leading to more selective inhibitors with fewer off-target effects.

Predict ADMET Properties: Computational tools are also used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify candidates with better drug-like characteristics early in the design process. nih.gov

This in silico approach significantly accelerates the drug discovery process by allowing chemists to focus their synthetic efforts on compounds that are most likely to succeed, saving considerable time and resources. sciencepublishinggroup.com The development of potent and selective this compound-based EGFR inhibitors is a prime example of the success of this strategy. nih.govnih.gov

Advanced Characterization Techniques for Synthesized Compounds and Derivatives

Spectroscopic Methods

Spectroscopy is a cornerstone for the molecular characterization of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information, allowing for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to characterize 5-(Trifluoromethyl)pyrimidine derivatives.

In the ¹H NMR spectra of these compounds, the proton on the pyrimidine (B1678525) ring typically appears as a singlet. For instance, in a series of N-(substituted-phenyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine derivatives, the C6-proton of the pyrimidine ring is observed. nih.gov The chemical shifts of protons on substituent groups provide valuable information about their chemical environment. For example, in 7-amino-5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, the NH proton of the amino group appears as a triplet, while the CH₂ protons of a benzyl group show as a doublet. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. The carbon atom of the trifluoromethyl (CF₃) group is typically observed as a quartet due to coupling with the three fluorine atoms. The carbons of the pyrimidine ring resonate at characteristic chemical shifts, which are influenced by the nature and position of substituents. mdpi.comuts.edu.au

Detailed NMR data for representative this compound derivatives are presented below.

Table 1: ¹H NMR Data for Selected this compound Derivatives

| Compound Name | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |

|---|---|---|

| 7-(methylamino)-3-phenyl-5-(trifluoromethyl) uts.edu.aumdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (4a) | DMSO-d₆ | 8.56 (t, 1H, NH), 7.58–7.40 (m, 5H, Ar-H), 2.98 (d, J = 4.5 Hz, 3H, CH₃) mdpi.com |

| 7-[(4-fluorobenzyl)amino)]-3-phenyl-5-(trifluoromethyl) uts.edu.aumdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (4c) | DMSO-d₆ | 8.91 (t, 1H, NH), 7.57–7.12 (m, 9H, Ar-H), 4.64 (d, J = 45.7 Hz, 2H, CH₂) mdpi.com |

| N⁴-(3-Aminopropyl)-N²-(2,3-dihydrobenzo[b] nih.govmdpi.comdioxin-6-yl)-5-(trifluoromethyl)pyrimidine-2,4-diamine (26) | DMSO-d₆ | 9.41 (br, NH, 1H), 8.13 (s, Ar–H, 1H) nih.gov |

| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (9u) | DMSO-d₆ | 11.63 (s, 1H), 10.13 (s, 1H), 9.78 (s, 1H), 8.43 (s, 1H), 8.23 (q, J = 4.8Hz, 1H), 7.68 (s, 1H), 7.55 (s, 4H), 2.77 (d, J = 4.4 Hz, 3H), 1.80-1.76 (m, 1H), 0.80 (t, J = 7.2 Hz, 4H) uts.edu.au |

Table 2: ¹³C NMR Data for Selected this compound Derivatives

| Compound Name | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| 7-(methylamino)-3-phenyl-5-(trifluoromethyl) uts.edu.aumdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (4a) | DMSO-d₆ | 28.05, 103.02, 117.38, 128.50, 129.17, 129.65, 129.86, 130.05, 135.89, 155.79, 168.36, 175.09, 190.21 mdpi.com |

| 3-(3-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro uts.edu.aumdpi.comthiazolo[4,5-d]pyrimidin-7(6H)-one (2d) | DMSO-d₆ | 107.52, 117.45, 121.11, 122.94, 126.04, 131.44, 133.08, 151.42, 152.45, 155.79, 162.13, 190.44 mdpi.com |

| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (9u) | DMSO-d₆ | 171.7, 164.9, 161.6, 156.4, 152.1, 145.4, 143.0, 134.8, 128.2, 124.4, 119.8, 117.7, 117.2, 115.3, 110.4, 26.5, 14.9, 7.5 uts.edu.au |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, which are crucial for confirming the molecular formula of newly synthesized this compound derivatives. uts.edu.au The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. For many derivatives, the molecular ion peak ([M-H]⁻ or [M+Na]⁺) is readily identified. mdpi.comuts.edu.au

Table 3: Mass Spectrometry Data for Selected this compound Derivatives

| Compound Name | Ionization Mode | Calculated m/z | Found m/z |

|---|---|---|---|

| 7-chloro-(3-fluorophenyl)-5-(trifluoromethyl) uts.edu.aumdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (3d) | ESI-MS [M-H]⁻ | 363.9388 | 363.9478 mdpi.com |

| 7-[(4-fluorobenzyl)amino)]-3-phenyl-5-(trifluoromethyl) uts.edu.aumdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (4c) | ESI-MS [M-H]⁻ | 435.0356 | 435.0546 mdpi.com |

| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (9u) | ESI-HRMS [M+Na]⁺ | 499.1134 | 499.1135 uts.edu.au |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ufl.edu The IR spectrum provides a molecular "fingerprint," with characteristic absorption bands corresponding to specific vibrational modes of chemical bonds. vandanapublications.comvandanapublications.com For derivatives of this compound, key vibrational bands include those for N-H stretching (typically in the 3200-3400 cm⁻¹ region), C=O stretching (around 1650-1720 cm⁻¹), and C-F stretching of the trifluoromethyl group (often found in the 1100-1250 cm⁻¹ region). mdpi.com

Table 4: IR Absorption Data for Selected this compound Derivatives

| Compound Name | Key Absorption Bands (cm⁻¹) |

|---|---|

| 7-(methylamino)-3-phenyl-5-(trifluoromethyl) uts.edu.aumdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (4a) | 3257, 3067, 1593, 1246, 1140 mdpi.com |

| 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro uts.edu.aumdpi.comthiazolo[4,5-d]pyrimidin-7(6H)-one (2c) | 3433, 3321, 1654, 1596, 1154, 733 mdpi.com |

| 7-chloro-(3-fluorophenyl)-5-(trifluoromethyl) uts.edu.aumdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (3d) | 1716, 1544, 1194, 730 mdpi.com |

X-ray Crystallography and Diffraction

While spectroscopic methods provide information about molecular connectivity, X-ray crystallography and diffraction offer the definitive, three-dimensional structure of a molecule in the solid state. researchgate.net This technique is invaluable for unambiguously determining stereochemistry, conformation, and intermolecular interactions. nih.gov

Confirmation of 3D Structures

Single-crystal X-ray diffraction is the gold standard for confirming the three-dimensional (3D) structure of novel compounds. mdpi.comnih.gov For complex heterocyclic systems like the derivatives of this compound, this technique has been successfully used to verify the assumed course of a reaction and to establish the exact spatial arrangement of atoms. mdpi.com For example, the 3D structures of 3-(4-bromophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro uts.edu.aumdpi.comthiazolo[4,5-d]pyrimidin-7(6H)-one (2e) and 7-(benzylamino)-3-phenyl-5-(trifluoromethyl) uts.edu.aumdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (4b) were unequivocally confirmed by this method. mdpi.comnih.gov This confirmation is crucial as it provides a solid structural model for related compounds within the same series. mdpi.com

Crystal Structure Analysis